![molecular formula C19H23NO2 B14228518 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 801219-35-2](/img/structure/B14228518.png)
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a phenoxy group, and a hexanol chain, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves the following steps:
Formation of the Pyridine-Ethenyl Intermediate: This step involves the reaction of pyridine with an appropriate ethenylating agent under controlled conditions.
Coupling with Phenoxy Group: The intermediate is then reacted with a phenoxy compound to form the desired phenoxy-pyridine structure.
Attachment of Hexanol Chain: Finally, the hexanol chain is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow reactions, utilizing catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenoxy or pyridine derivatives.
Scientific Research Applications
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine and phenoxy groups can bind to enzymes or receptors, modulating their activity. The hexanol chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL: Unique due to its specific combination of functional groups.
6-{4-[2-(Pyridin-3-YL)ethenyl]phenoxy}hexan-1-OL: Similar structure but with a pyridine ring at a different position.
6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexan-1-OL: Another isomer with the pyridine ring at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
801219-35-2 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
6-[4-(2-pyridin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23NO2/c21-15-5-1-2-6-16-22-19-12-9-17(10-13-19)8-11-18-7-3-4-14-20-18/h3-4,7-14,21H,1-2,5-6,15-16H2 |
InChI Key |
ARCNUHDQHVUBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


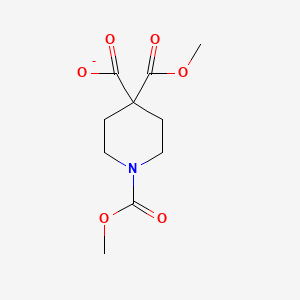
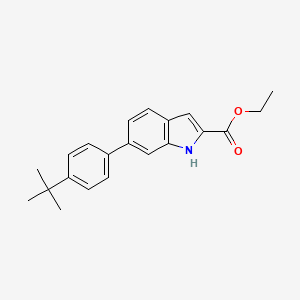
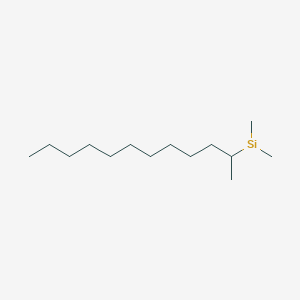
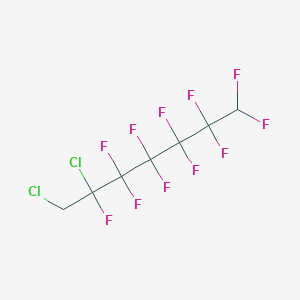
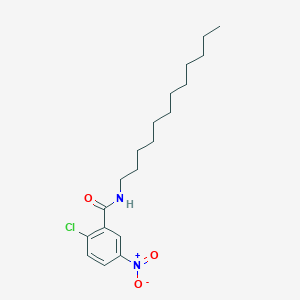
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
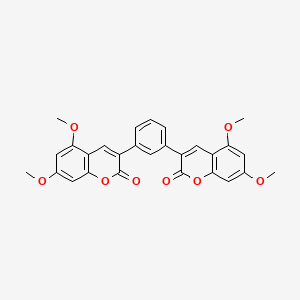
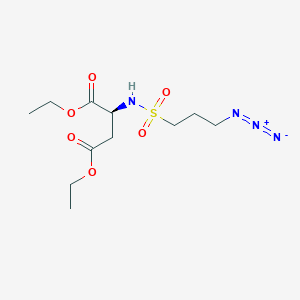
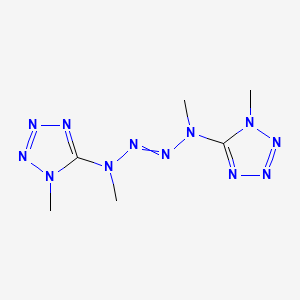
![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
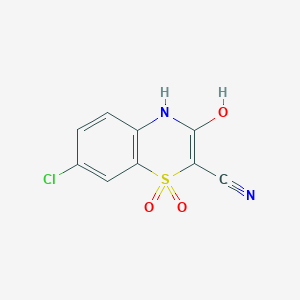
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
